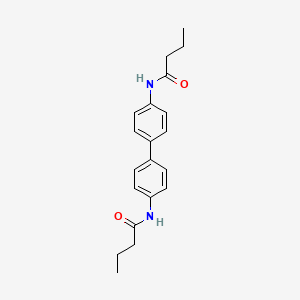

N,N'-4,4'-biphenyldiyldibutanamide

Description

N,N'-4,4'-Biphenyldiyldibutanamide is a symmetrical aromatic compound featuring a biphenyl core (two linked benzene rings) with butanamide groups attached at the 4,4′ positions. Such compounds are typically synthesized via condensation reactions between biphenyl diamines and carboxylic acid derivatives, as seen in related studies on biphenyl-based maleimides and diamines (). Potential applications include use in polymer modification, organic electronics, or supramolecular chemistry due to their rigid biphenyl structure and hydrogen-bonding capabilities from amide groups.

Properties

IUPAC Name |

N-[4-[4-(butanoylamino)phenyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-5-19(23)21-17-11-7-15(8-12-17)16-9-13-18(14-10-16)22-20(24)6-4-2/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORDPABSMDVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N'-4,4'-Biphenyldiyldibutanamide with structurally related biphenyl derivatives, emphasizing differences in substituents, properties, and applications:

Key Comparisons

Structural Variations: Amide vs. Amine Groups: The target compound’s butanamide groups contrast with amine substituents in NPB () and N,N′-diphenyl derivatives (). Aliphatic vs. Aromatic Chains: Butanamide’s aliphatic chain may improve solubility in organic solvents compared to purely aromatic analogs like NPB .

Thermal and Electrical Properties :

- Biphenyl diamines (e.g., NPB) exhibit low thermal conductivity (0.24 W/mK), critical for OLED performance . The target compound’s amide groups likely increase thermal stability but reduce electrical conductivity due to weaker π-π stacking.

- Maleimide derivatives () excel in high-temperature applications (e.g., adhesives) but lack the electronic properties of amine-based semiconductors .

Applications :

- Electronics : NPB and related diamines dominate OLEDs due to tunable bandgaps and hole-transport efficiency .

- Polymers : Maleimides and amides (e.g., ) are preferred for crosslinking in resins and coatings, whereas the target compound’s amide groups could enhance polymer compatibility .

- Supramolecular Chemistry : Bipyridinium salts () form stable host-guest complexes, while the target compound’s amides may enable directional hydrogen bonding for self-assembly .

Synthetic Challenges :

- Bulky substituents (e.g., naphthyl groups in NPB) complicate synthesis, whereas butanamide’s aliphatic chain may simplify functionalization .

Research Findings and Contradictions

- Thermal Conductivity : While biphenyl diamines () show low thermal conductivity suitable for electronics, maleimides () prioritize thermal resistance over conductivity, highlighting a trade-off between electronic and structural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.